REACTION_CXSMILES
|
O.[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6](O)=[O:7].[Cl:13]C1C=C(C=CC=1O)C(O)=O>S(Cl)(Cl)=O>[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([Cl:13])=[O:7] |f:0.1.2|
|
Name
|
|
Quantity
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14.5 g
|
Type
|
reactant
|
Smiles
|
O.ClC=1C=C(C(=O)O)C=CC1O.ClC=1C=C(C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ether
|
Type
|
CUSTOM
|
Details
|
the subsequent solution evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |